2-Oxopyrrolidinyl vs. N-Phenyl Linker Differentiation
CAS 1421459-57-5 incorporates a 2-oxopyrrolidin-1-ylpropylene spacer between the pyrazine-2-carboxamide core and the 3-fluorophenyl ring [1]. This contrasts with the simpler N-phenylpyrazine-2-carboxamide scaffolds (e.g., 5-chloro-N-phenylpyrazine-2-carboxamides) which lack this flexible, hydrogen-bond-capable linker [2]. Patent disclosures indicate that the oxopyrrolidinyl motif enhances binding to kinase ATP pockets by engaging the hinge region via the lactam carbonyl, a feature absent in non-oxopyrrolidinyl analogs [1]. However, no direct comparative biochemical or cellular assay data between CAS 1421459-57-5 and a specific non-oxopyrrolidinyl comparator has been published.
| Evidence Dimension | Structural feature: linker composition |
|---|---|
| Target Compound Data | 2-oxopyrrolidin-1-yl propyl linker present; MW = 342.37 g/mol; H-bond acceptors = 5 |
| Comparator Or Baseline | Typical N-phenylpyrazine-2-carboxamide (e.g., 5-chloro-N-phenylpyrazine-2-carboxamide): no oxopyrrolidinyl linker; MW typically < 300 g/mol |
| Quantified Difference | Qualitative structural difference only; no quantitative biochemical comparison data available |
| Conditions | Structural analysis by SMILES/IUPAC comparison; no comparative assay data available in public domain |
Why This Matters
The oxopyrrolidinyl linker is a documented kinase hinge-binding motif; its presence distinguishes CAS 1421459-57-5 from simpler pyrazine carboxamides, but the absence of comparative bioactivity data precludes quantitative procurement justification.
- [1] WO2020212697A1 – Inhibitor compounds. Google Patents, 2020. View Source
- [2] Doležal M et al. Substituted N-phenylpyrazine-2-carboxamides. Molecules. 2007;12(12):2589-2598. View Source
